molecular formula C19H22ClNO2 B12989942 1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride

1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride

Cat. No.: B12989942
M. Wt: 331.8 g/mol
InChI Key: IRJKTIAPCUKQPG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride is a chemical compound with a piperidine ring structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group and a benzyloxy group attached to the piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride involves several steps. One common method includes the reaction of 1-benzylpiperidin-4-one with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the benzyloxy group in this compound makes it unique and may contribute to its specific biological activities and reactivity.

Biological Activity

1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H22ClN2O2
  • Molecular Weight : 334.83 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines.
  • Cholinesterase Inhibition : It may serve as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
  • Dopamine Receptor Activity : Research indicates its potential as a dopamine receptor antagonist, particularly targeting D4 receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was tested against several human cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-23119.9
MCF-775.3
OVCAR-334.5
COV31840.2

The mechanism underlying the biological activity of this compound involves several pathways:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in cancer proliferation and neurotransmission.
  • Receptor Interaction : It interacts with dopamine receptors, particularly D4 receptors, influencing dopaminergic signaling pathways.

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro.

Case Study 1: In Vitro Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on breast cancer cells using the MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Neuroprotective Properties

Another study focused on the cholinergic system, where the compound was assessed for its ability to inhibit AChE activity. The findings suggested that it could potentially be beneficial in treating Alzheimer's disease by enhancing acetylcholine levels.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxic effects is crucial for therapeutic applications:

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life (t1/2)4.4 hours
Clearance (CL)22 mL/min/kg
Brain Penetration (Kp)2.9

These parameters suggest that while the compound has a reasonable half-life and clearance rate, further studies are needed to assess its safety profile.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

1-benzyl-3-phenylmethoxypiperidin-4-one;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c21-18-11-12-20(13-16-7-3-1-4-8-16)14-19(18)22-15-17-9-5-2-6-10-17;/h1-10,19H,11-15H2;1H

InChI Key

IRJKTIAPCUKQPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)OCC2=CC=CC=C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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